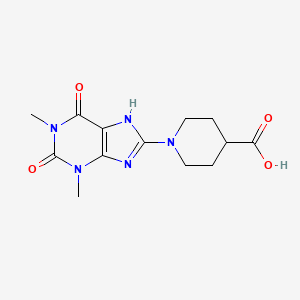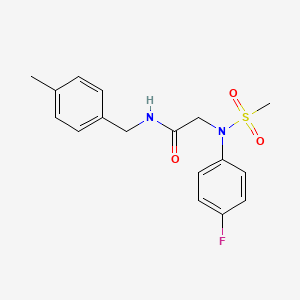
5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide
Descripción general
Descripción
5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. This compound has been the subject of extensive research due to its unique chemical structure and promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide involves the inhibition of BTK, which is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By blocking the activity of BTK, 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide can prevent the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has a number of biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cell proliferation and survival, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has been shown to modulate the activity of immune cells, leading to the suppression of autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide in lab experiments is its specificity for BTK, which allows researchers to selectively target this enzyme without affecting other signaling pathways. Additionally, 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of using 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide in lab experiments is its potential for off-target effects, which could lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. One area of focus could be the development of new formulations or delivery methods that improve the compound's pharmacokinetic properties. Additionally, researchers could investigate the potential of 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, to enhance its efficacy. Finally, further studies could investigate the potential of 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide in the treatment of other diseases, such as rheumatoid arthritis or multiple sclerosis.
Aplicaciones Científicas De Investigación
5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for the treatment of various diseases. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as Bruton's tyrosine kinase (BTK), which play a key role in the development and progression of cancer and autoimmune diseases.
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-24-16-6-4-12(10-18(16)25-2)22-19(23)17-8-7-15(26-17)11-3-5-13(20)14(21)9-11/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSWRYWGEYFPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745727.png)
![2-iodo-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3745733.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3745740.png)
![N-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-beta-alanine](/img/structure/B3745745.png)
![N-(3,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B3745752.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B3745758.png)

![2-[(2-fluorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene](/img/structure/B3745770.png)
![1-[(2-fluorobenzyl)oxy]-2-methoxy-4-(2-nitrovinyl)benzene](/img/structure/B3745771.png)
![N-(3-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3745791.png)
![N-[3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3745813.png)
![N-[3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3745819.png)
![3,3'-(1,2-ethanediyl)bis(6-methyl-1,3,5-triazabicyclo[3.1.0]hexane)](/img/structure/B3745831.png)